Structural Differentiation: The 3-Phenylpyridazinone Core vs. Basic Pyridazinone Analogs
The compound uniquely incorporates a 6-oxo-3-phenylpyridazin-1(6H)-yl core, a structural feature essential for brain-permeable KMO inhibition as identified in lead optimization campaigns, compared to the simpler, unsubstituted pyridazinone analog (CAS 1021206-45-0) which lacks the critical 3-phenyl group for optimal target interaction [1][2].
| Evidence Dimension | Core Heterocycle Substitution |
|---|---|
| Target Compound Data | 6-oxo-3-phenylpyridazin-1(6H)-yl (phenyl present) |
| Comparator Or Baseline | 6-oxo-1,6-dihydropyridazin-1-yl (CAS 1021206-45-0, no phenyl group) |
| Quantified Difference | Qualitative structural difference; the 3-phenyl group is described as critical for KMO inhibitory activity and BBB penetration in the N-(6-phenylpyridazin-3-yl)benzenesulfonamide series. |
| Conditions | Comparative chemical structure analysis vs. data from Kimura et al. (2021) on the KMO inhibitor pharmacophore. |
Why This Matters
For procurement in KMO drug discovery programs, the 3-phenyl substitution is a documented pharmacophoric requirement; using a des-phenyl analog risks total loss of target activity.
- [1] Kimura, H., Suda, H., Kassai, M., Endo, M., Deai, Y., Yahata, M., Miyajima, M., & Isobe, Y. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. View Source
- [2] Kuujia Chemical. (2025). 2,4-Dimethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide (CAS 1021206-45-0). View Source
